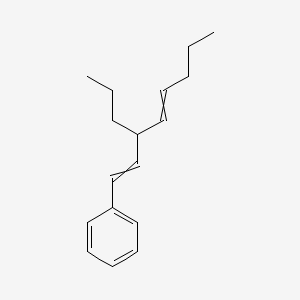

(3-Propylocta-1,4-dien-1-yl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Propylocta-1,4-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a propylocta-1,4-dienyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Propylocta-1,4-dien-1-yl)benzene can be achieved through several methods. One common approach involves the Heck reaction, which is a palladium-catalyzed coupling reaction between olefins and aryl halides. In this case, the reaction between a propylocta-1,4-dienyl halide and benzene in the presence of a palladium catalyst and a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Heck reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Propylocta-1,4-dien-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the dienyl group to a saturated alkyl chain.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

(3-Propylocta-1,4-dien-1-yl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Propylocta-1,4-dien-1-yl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

(3-Propylocta-1,4-dien-1-yl)benzene: Unique due to its specific substitution pattern and chemical properties.

Styrene: Similar in having a vinyl group attached to a benzene ring but lacks the extended dienyl chain.

1,3-Butadiene: Contains a diene system but does not have the benzene ring.

Biological Activity

(3-Propylocta-1,4-dien-1-yl)benzene, with the chemical formula C17H24, is an organic compound characterized by a benzene ring substituted with a propylocta-1,4-dienyl group. This compound belongs to a larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

| Property | Value |

|---|---|

| CAS Number | 917569-06-3 |

| Molecular Weight | 228.37 g/mol |

| IUPAC Name | 3-propylocta-1,4-dienylbenzene |

| InChI Key | MTBIJJHUUUWWGQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC=CC(CCC)C=CC1=CC=CC=C1 |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, with the Heck reaction being one of the most common. This palladium-catalyzed coupling reaction involves the reaction of a propylocta-1,4-dienyl halide with benzene in the presence of a palladium catalyst and a base. Industrial production often utilizes optimized conditions to maximize yield and minimize by-products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting potential anti-inflammatory effects .

Potential Therapeutic Applications

Recent studies have explored the therapeutic potential of this compound in several areas:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Anticancer Properties : Preliminary research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers compared to control groups. The mechanism was linked to the inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Study 2: Anticancer Activity

In vitro assays revealed that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines. The compound triggered apoptotic pathways characterized by increased caspase activity and DNA fragmentation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Benzene derivative | Anti-inflammatory, anticancer |

| Styrene | Vinyl-substituted benzene | Limited biological activity |

| 1,3-Butadiene | Diene without benzene | Low reactivity in biological systems |

Properties

CAS No. |

917569-06-3 |

|---|---|

Molecular Formula |

C17H24 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

3-propylocta-1,4-dienylbenzene |

InChI |

InChI=1S/C17H24/c1-3-5-7-11-16(10-4-2)14-15-17-12-8-6-9-13-17/h6-9,11-16H,3-5,10H2,1-2H3 |

InChI Key |

MTBIJJHUUUWWGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC(CCC)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.